molecular formula C12H9F2NO3S B13789558 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester

6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester

Cat. No.: B13789558
M. Wt: 285.27 g/mol
InChI Key: KASDVUHOUFJQJI-UHFFFAOYSA-N
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Description

6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester is a fluorinated quinoline derivative characterized by fluorine atoms at positions 6 and 7, a hydroxyl group at position 4, and a mercapto (-SH) group at position 2. These compounds are typically intermediates in the synthesis of antibiotics like moxifloxacin, gatifloxacin, and balofloxacin, where fluorine substitutions enhance antibacterial activity by improving cell permeability and DNA gyrase binding .

Properties

Molecular Formula

C12H9F2NO3S

Molecular Weight

285.27 g/mol

IUPAC Name

ethyl 6,7-difluoro-4-hydroxy-2-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9F2NO3S/c1-2-18-12(17)9-10(16)5-3-6(13)7(14)4-8(5)15-11(9)19/h3-4H,2H2,1H3,(H2,15,16,19)

InChI Key

KASDVUHOUFJQJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2NC1=S)F)F)O

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

A representative synthesis based on patent and literature sources is summarized below:

Step Reaction Description Reagents/Conditions Product/Intermediate
1 Reaction of 3,4-difluoroaniline with carbon disulfide and triethylamine Carbon disulfide, triethylamine, solvent (e.g., chloroform) Triethylammonium N-(3,4-difluorophenyl)dithiocarbamate
2 Conversion to 3,4-difluorophenyl isothiocyanate Ethyl chloroformate, triethylamine, chloroform 3,4-Difluorophenyl isothiocyanate
3 Reaction with diethyl malonate and potassium hydroxide Diethyl malonate, KOH, dioxane Potassium salt of diethyl 1-(3,4-difluorophenylamino)-1-(methoxymethylthio)methylene-malonate
4 Cyclization at 240°C in diphenyl ether Diphenyl ether, 240°C Ethyl 6,7-difluoro-4-hydroxy-2-methoxymethylthioquinoline-3-carboxylate
5 Treatment with hydrochloric acid in ethanol HCl, ethanol Ethyl 6,7-difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylate (target compound)

This process is adapted from patent WO2008059512A1 and US20100197910A1, which describe the formation of the mercaptoquinoline ester via cyclization and subsequent hydrolysis steps.

Alternative Cyclization and Functionalization

Further functionalization includes cyclization of the mercapto compound with 1,1-dibromoethane in the presence of potassium carbonate and potassium iodide in hot dimethylformamide to yield thiazetoquinoline derivatives. These intermediates can be further modified by condensation with piperazine and hydrolysis to yield related quinoline compounds.

Key Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Cyclization Temperature ~240°C Conducted in diphenyl ether solvent to achieve high temperature stability
Esterification Reagents Sulfuric acid (H₂SO₄) or acid catalysts Used for ester formation under controlled pH
Solvents Chloroform, dioxane, dimethylformamide (DMF), diphenyl ether, ethanol Choice depends on reaction step and solubility
Reaction Time Varies per step (hours to days) Optimized to maximize yield and minimize by-products
Purification Chromatography, recrystallization Essential for isolating pure compound

Analysis of Preparation Methods

Advantages

  • The multi-step approach allows for selective introduction of functional groups.
  • Fluorine substitution enhances compound stability and biological activity.
  • Established protocols from patents provide reproducible yields and purity.

Challenges

  • High-temperature cyclization requires specialized equipment and careful thermal control.
  • Use of toxic reagents such as carbon disulfide and ethyl chloroformate demands strict safety measures.
  • Multi-step synthesis can lead to cumulative yield losses; optimization is necessary.

Purity and Yield Considerations

  • Chromatographic purification is critical to remove side products and unreacted starting materials.
  • Reaction parameters such as temperature, solvent choice, and reagent stoichiometry significantly influence final yield.

Summary Table of Preparation Methods

Step Reaction Type Reagents Conditions Outcome Reference
Formation of dithiocarbamate Nucleophilic substitution 3,4-Difluoroaniline, CS₂, Et₃N Room temp, chloroform Intermediate dithiocarbamate salt
Isothiocyanate formation Reaction with chloroformate Ethyl chloroformate, Et₃N Room temp 3,4-Difluorophenyl isothiocyanate
Malonate addition Michael addition Diethyl malonate, KOH Reflux, dioxane Potassium salt intermediate
Cyclization Thermal cyclization Diphenyl ether, 240°C High temp Quinoline core formation
Hydrolysis Acid treatment HCl, ethanol Room temp Target mercaptoquinoline ester

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

Reaction Conditions

ConditionReagents/SolventsTemperature RangeYield (%)Source
Acidic hydrolysisH₂SO₄ (10–20 eq) in ethanol60–110°C85–92
Basic hydrolysisKOH (2–5% solution in tert-butanol)80–85°C78–88

Hydrolysis in acidic media typically produces the carboxylic acid C10H5F2NO3S\text{C}_{10}\text{H}_{5}\text{F}_{2}\text{NO}_{3}\text{S}, while basic conditions favor salt formation (e.g., potassium carboxylate) .

Oxidation of the Mercapto Group

The thiol (-SH) group is susceptible to oxidation, forming disulfide bonds or sulfonic acids depending on reaction conditions.

Oxidation Pathways

Oxidizing AgentProductApplication
H₂O₂ (aqueous)Disulfide dimerStabilization of intermediates
KMnO₄ (acidic)Sulfonic acid derivativeEnhanced solubility

These reactions are pivotal for modifying the compound’s solubility and biological activity.

Cyclization Reactions

The compound participates in cyclization to form fused heterocyclic structures, a key step in synthesizing antibiotics like prulifloxacin.

Example Reaction
Reactants :

  • 1,1-Dibromoethane

  • K₂CO₃, KI in DMF

Product :
Ethyl 6,7-difluoro-1-methyl-4-oxo-4H- thiazeto[3,2-a]quinoline-3-carboxylate

Conditions :

  • Temperature: 100–110°C

  • Yield: 70–75%

This reaction exploits the nucleophilic thiol group to form a thiazeto ring system, critical for antimicrobial activity .

Esterification and Transesterification

The ethyl ester group can be replaced with other alkyl groups via transesterification.

Method

  • Catalyst : Concentrated H₂SO₄

  • Solvent : Excess alcohol (e.g., methanol, isopropanol)

  • Conditions : 100–110°C, 6–12 hours

  • Yield : 80–90%

For example, reaction with methanol produces the methyl ester derivative, altering lipophilicity for targeted drug delivery .

Fluorine-Specific Reactivity

The difluoro substituents influence electronic effects and participate in halogen-bonding interactions.

Key Observations

  • Electrophilic substitution : Fluorine directs incoming electrophiles to specific positions on the quinoline ring.

  • Stability : Fluorination enhances metabolic stability compared to non-fluorinated analogs.

Comparative Reactivity of Structural Analogs

The table below highlights how structural variations affect reactivity:

CompoundFunctional GroupsKey Reactivity Differences
6,7-Difluoro-4-hydroxy-2-mercapto-...-F, -OH, -SH, -COOEtHigh thiol reactivity
6-Fluoroquinoline-F, -COOEtLacks thiol-driven cyclization
2-Mercaptoquinoline-SH, -COOEtReduced fluorination effects

Data adapted from .

Reaction Mechanism Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with acid-catalyzed mechanisms favoring protonation of the carbonyl oxygen .

  • Thiol Oxidation : Follows a radical pathway in the presence of H₂O₂, generating disulfides through dimerization.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of quinoline compounds exhibit strong antimicrobial properties. Specifically, 6,7-difluoro-4-hydroxy-2-mercaptoquinoline derivatives have been tested against various bacterial strains, including Pseudomonas aeruginosa and other Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial activity, suggesting potential for development as new antibiotics .

Antiviral Properties
Studies have indicated that quinoline derivatives can inhibit viral replication. The mechanism often involves interference with viral envelope glycoproteins, which are critical for virus entry into host cells. The 6,7-difluoro-4-hydroxy-2-mercaptoquinoline structure may enhance binding affinity to viral targets, making it a candidate for antiviral drug development .

Materials Science

Synthesis of Functional Materials
The compound's unique chemical structure allows it to be used in the synthesis of functionalized materials. For example, it can serve as a precursor for creating polymeric materials with enhanced properties such as thermal stability and chemical resistance. These materials can be utilized in coatings and composites for industrial applications .

Nanotechnology Applications
In nanotechnology, the compound can be employed in the development of nanoparticles that exhibit specific optical and electronic properties. These nanoparticles can be used in sensors or as catalysts in chemical reactions, enhancing efficiency and selectivity .

Environmental Science

Environmental Remediation
The thiol group present in the compound enables it to act as a chelating agent for heavy metals in contaminated water sources. This property can be harnessed for environmental remediation processes aimed at removing toxic metals from wastewater .

Bioremediation
Additionally, the compound shows potential in bioremediation strategies where microbial degradation is employed to clean up contaminated environments. Its antimicrobial properties can be utilized to promote the growth of specific microbial strains capable of degrading pollutants .

Table 1: Antimicrobial Activity of 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline Derivatives

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa32
Staphylococcus aureus16
Escherichia coli64

Table 2: Potential Applications of 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline

Application AreaDescription
Medicinal ChemistryAntimicrobial and antiviral drug development
Materials ScienceSynthesis of functionalized polymers
Environmental ScienceHeavy metal chelation and bioremediation strategies

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various quinoline derivatives demonstrated that compounds similar to 6,7-difluoro-4-hydroxy-2-mercaptoquinoline exhibited significant inhibition against Pseudomonas aeruginosa. The research involved testing different concentrations and evaluating their effects on bacterial growth over time.

Case Study 2: Nanoparticle Synthesis
In a recent project focusing on nanomaterials, researchers utilized derivatives of the compound to synthesize nanoparticles with enhanced catalytic properties. These nanoparticles were tested in various chemical reactions, showing improved reaction rates compared to traditional catalysts.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of fluorine atoms enhances its binding affinity to certain targets, while the hydroxyl and mercapto groups contribute to its reactivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester 4-hydroxy, 2-mercapto, 6,7-difluoro (Not explicitly provided) (Inferred ~323–330) Potential intermediate for modified fluoroquinolones; mercapto group may enhance nucleophilicity
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 8-methoxy, 4-oxo, 1-cyclopropyl, 6,7-difluoro C₁₆H₁₅F₂NO₄ 323.29–323.30 Key intermediate for moxifloxacin/gatifloxacin; methoxy group increases lipophilicity
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate 4-chloro, 6,7-difluoro C₁₂H₈ClF₂NO₂ 271.65 Chlorine at position 4 may improve halogen bonding but reduce solubility
Ethyl 4-acetoxy-6,7-difluoro-2-(ethylthio)quinoline-3-carboxylate 4-acetoxy, 2-ethylthio, 6,7-difluoro C₁₆H₁₅F₂NO₄S 371.36 Intermediate for prulifloxacin; acetoxy and ethylthio groups enhance metabolic stability

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Fluorine at 6,7-positions : Common across all analogs; enhances antibacterial potency by improving pharmacokinetics and target binding .
  • Position 4 Modifications :

  • Chlorine (Ethyl 4-chloro analog ): Introduces halogen bonding but may limit aqueous solubility.
    • Position 2 Modifications :
  • Mercapto (-SH) group (target compound): Offers higher nucleophilicity compared to ethylthio (-S-Et) or methylsulfonyl (-SO₂Me) groups in analogs , which could influence reactivity in synthesis or disulfide formation in biological systems.

Physicochemical Properties :

  • The methoxy and cyclopropyl groups in moxifloxacin intermediates (e.g., ) contribute to higher molecular weights (~323 Da) and lipophilicity, favoring blood-brain barrier penetration. In contrast, the target compound’s hydroxyl and mercapto groups may reduce logP values, affecting distribution.

Synthetic Utility :

  • The target compound’s mercapto group could serve as a reactive site for further derivatization (e.g., forming disulfides or conjugates), unlike the more stable ethylthio or methoxy groups in analogs .

Biological Activity

6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester (CAS No. 84339-06-0) is a quinoline derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits various pharmacological properties, particularly in antibacterial and antiviral applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Molecular Formula: C12H9F2NO3S
Molecular Weight: 285.27 g/mol
CAS Number: 84339-06-0
Structure:

C12H9F2NO3S\text{C}_{12}\text{H}_{9}\text{F}_{2}\text{N}\text{O}_{3}\text{S}

Biological Activity Overview

The biological activities of 6,7-difluoro-4-hydroxy-2-mercaptoquinoline derivatives have been explored in various studies. Key findings indicate that these compounds possess significant antibacterial and antiviral properties.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of quinoline derivatives, including the target compound. For instance, a study evaluated the minimum inhibitory concentration (MIC) against various bacterial strains and found that derivatives of quinoline exhibited promising antibacterial effects.

CompoundBacterial StrainMIC (µg/mL)
6,7-Difluoro-4-hydroxy-2-mercaptoquinolineE. coli32
6,7-Difluoro-4-hydroxy-2-mercaptoquinolineS. aureus16

These results suggest that the compound is effective against both Gram-negative and Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Antiviral Activity

In addition to its antibacterial properties, research has indicated that this compound may also exhibit antiviral activity, particularly against HIV. A docking study suggested that the compound interacts with the integrase enzyme of HIV, potentially inhibiting its activity.

CompoundTarget VirusIC50 (µM)
6,7-Difluoro-4-hydroxy-2-mercaptoquinolineHIV50

The IC50 value indicates moderate potency in inhibiting viral replication . Further structural modifications could enhance its efficacy against viral targets.

Case Studies

  • Study on Antibacterial Efficacy : A series of quinoline derivatives were synthesized and tested for their antibacterial properties. The study highlighted that the presence of fluorine atoms at the 6 and 7 positions significantly enhanced the antibacterial activity compared to non-fluorinated analogs .
  • HIV Integrase Inhibition Study : The biological evaluation of various quinoline derivatives revealed that those with a hydroxy group at position 4 showed improved binding affinities to the active site of HIV integrase, suggesting potential as therapeutic agents against HIV .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester, and what are their key intermediates?

  • Methodological Answer : A common route involves cyclocondensation of fluorinated aniline derivatives with diethyl ethoxymethylenemalonate, followed by hydrolysis and esterification. For example, diphenyl ether at reflux (60% yield) and subsequent NaOH/MeOH hydrolysis (86.5% yield) are critical steps for introducing the carboxylic acid and ester groups . X-ray crystallography (e.g., C16H15F2NO4 derivatives) confirms structural fidelity, with cyclopropane and quinoline rings as key intermediates .

Q. How is the compound characterized post-synthesis to ensure purity and structural accuracy?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity (>97% by HLC), nuclear magnetic resonance (¹H/¹³C NMR) for functional group verification, and mass spectrometry for molecular weight confirmation. Single-crystal XRD (e.g., space group P2₁/c) resolves stereochemical ambiguities in related esters .

Q. What storage conditions are recommended to maintain the compound’s stability in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the mercapto group. Avoid exposure to moisture, as hydrolysis of the ester group can occur, degrading the compound .

Advanced Research Questions

Q. How can computational reaction design improve the yield of the esterification step?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model transition states to identify optimal conditions (e.g., solvent polarity, temperature). ICReDD’s reaction path search methods reduce trial-and-error by predicting activation energies and solvent effects, enabling targeted optimization of diphenyl ether reflux conditions .

Q. How should researchers resolve contradictions in reported yields for the hydrolysis step (e.g., 60% vs. 86.5%)?

  • Methodological Answer : Systematically replicate conditions (NaOH concentration, methanol ratio, reaction time) while monitoring pH and intermediate stability. Statistical design of experiments (DoE) identifies critical variables, such as base strength and solvent polarity, which may explain discrepancies between studies .

Q. What strategies enhance the compound’s solubility for in vitro biological assays without altering its activity?

  • Methodological Answer : Use co-solvents (DMSO:PBS mixtures ≤5% v/v) or synthesize water-soluble prodrugs by replacing the ethyl ester with polyethylene glycol (PEG)-linked esters. Structural analogs (e.g., benzofuran-3-carboxylate derivatives) show improved solubility via fluoromethyl groups without compromising activity .

Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?

  • Methodological Answer : Perform kinase profiling assays (e.g., ADP-Glo™) against a panel of 50+ kinases. Molecular docking (AutoDock Vina) models interactions with ATP-binding pockets, prioritizing targets like EGFR or VEGFR2. Validate hits using cell-based assays (e.g., inhibition of TNF-α in macrophage models) .

Data Contradiction Analysis

  • Example : Discrepancies in ester hydrolysis yields may arise from variations in NaOH concentration (5% vs. 10%) or reaction time (2 h vs. 4 h). To resolve, conduct kinetic studies under controlled conditions and analyze intermediates via LC-MS to identify side reactions (e.g., over-hydrolysis to dicarboxylic acids) .

Key Safety and Handling

  • Lab Protocol : Use fume hoods for synthesis steps involving diphenyl ether (boiling point: 259°C) and mercapto-group handling. Personal protective equipment (gloves, goggles) is mandatory due to potential irritancy .

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